

# CAS number and molecular weight of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Cat. No.: B1226744

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## An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4'-Hydroxy-5,6,7,8-tetramethoxyflavone** is a naturally occurring polymethoxyflavonoid (PMF) found in citrus species. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications. The document summarizes key quantitative data, details experimental methodologies for its study, and visualizes associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

### Chemical and Physical Properties

**4'-Hydroxy-5,6,7,8-tetramethoxyflavone**, a member of the flavonoid family, possesses a characteristic flavone backbone with four methoxy groups and one hydroxyl group. These structural features contribute to its physicochemical properties and biological activities.

Property	Value	Reference
CAS Number	36950-98-8	[1]
Molecular Weight	358.34 g/mol	[1]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> O <sub>7</sub>	[1]
Synonyms	2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one	
Appearance	Solid	
Solubility	Soluble in organic solvents such as DMSO and ethanol.	

## Synthesis

The synthesis of **4'-Hydroxy-5,6,7,8-tetramethoxyflavone** and related flavones can be achieved through established chemical methodologies. A general approach involves the Baker-Venkataraman rearrangement.

### General Synthetic Approach: Baker-Venkataraman Rearrangement

A common strategy for synthesizing flavones involves the Baker-Venkataraman rearrangement. This method typically includes the acylation of a 2-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes rearrangement in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields the flavone core. For **4'-Hydroxy-5,6,7,8-tetramethoxyflavone**, a suitably substituted 2-hydroxyacetophenone and a 4-hydroxybenzoyl derivative would be required as starting materials.[2][3][4]

### Experimental Protocol: Synthesis of a Related Flavone (Pedalitin)

While a specific protocol for **4'-Hydroxy-5,6,7,8-tetramethoxyflavone** is not readily available in the searched literature, the synthesis of a structurally similar polymethoxyflavone, pedalitin, provides a relevant experimental framework.[3]

### Step 1: Aldol Condensation

- To a solution of 6-hydroxy-2,3,4-trimethoxyacetophenone (1.0 g, 4.42 mmol) in ethanol (6 mL), add vanillin (810 mg, 5.32 mmol) and powdered potassium hydroxide (740 mg, 13.1 mmol).
- Heat the mixture to reflux for 20 hours.
- Cool the reaction mixture to room temperature and adjust the pH to ~4 using 1N HCl.
- Extract the product with ethyl acetate (2 x 30 mL).
- Dry the combined organic layers over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo to obtain the crude 2'-hydroxychalcone.

### Step 2: Intramolecular Cyclization

- To a solution of the 2'-hydroxychalcone (150 mg, 0.41 mmol) in DMSO (2 mL), add iodine (10.5 mg, 0.04 mmol).
- Maintain the reaction at 120 °C for 5 hours.
- Quench the reaction with aqueous  $\text{NaHSO}_3$  and extract with ethyl acetate (2 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the crude product by column chromatography to afford the flavone.

### Step 3: Demethylation

- A solution of the polymethoxyflavone (210 mg, 0.58 mmol) in 30% HBr in acetic acid (2.35 mL, 11.9 mmol) is heated to 120 °C.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction is worked up to yield the hydroxylated flavone.

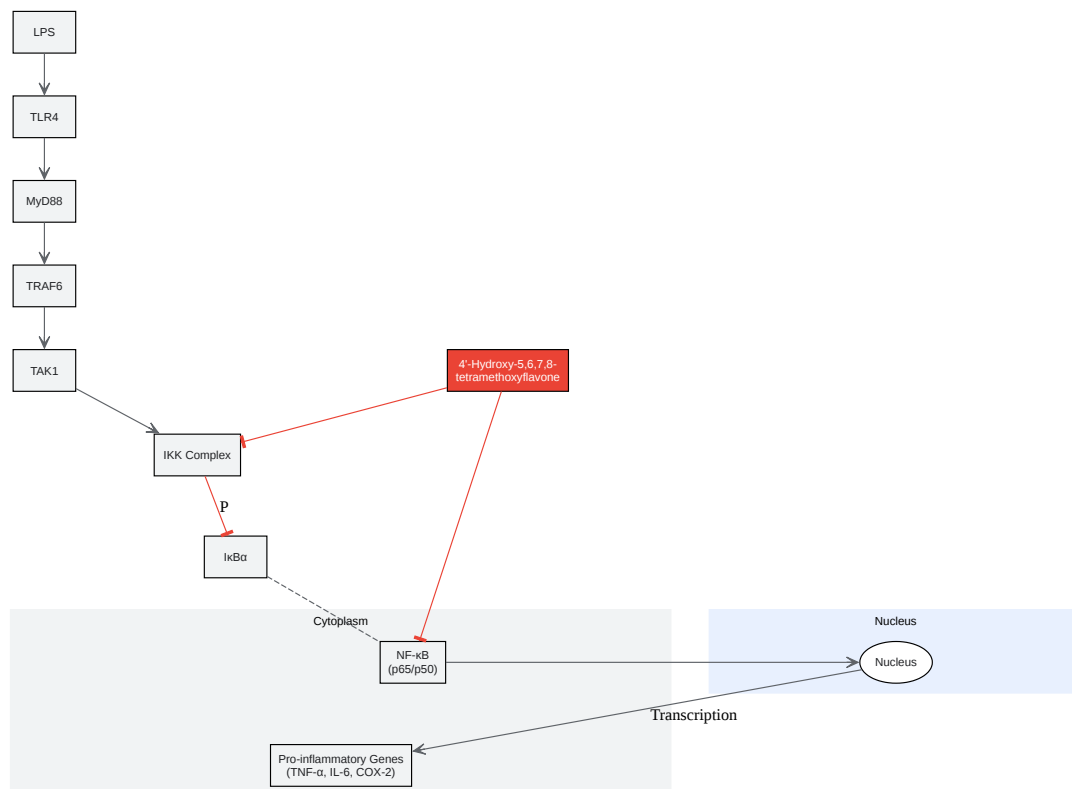
# Biological Activities and Potential Therapeutic Applications

Polymethoxyflavonoids, including **4'-Hydroxy-5,6,7,8-tetramethoxyflavone**, have garnered significant interest for their potential health benefits. Research suggests that this class of compounds exhibits anti-inflammatory, anticancer, and antiviral properties.

## Anti-inflammatory Activity

Flavones are known to possess anti-inflammatory properties, and their mechanism of action often involves the modulation of key inflammatory signaling pathways such as NF- $\kappa$ B and MAPK.<sup>[5]</sup> While specific quantitative data for **4'-Hydroxy-5,6,7,8-tetramethoxyflavone** is limited in the available literature, studies on structurally similar flavones provide insights into its potential anti-inflammatory effects. For instance, related trihydroxyflavones have shown dose-dependent suppression of nitric oxide (NO) production in RAW264.7 macrophages with IC<sub>50</sub> values in the micromolar range.<sup>[6]</sup>

Potential Anti-inflammatory Signaling Pathway



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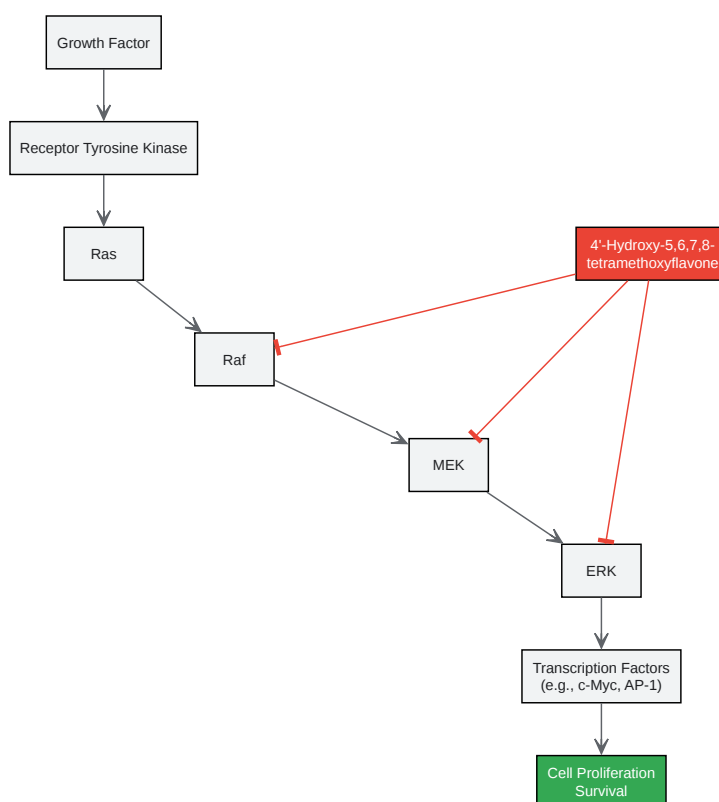
Caption: Potential inhibition of the NF-κB signaling pathway by **4'-Hydroxy-5,6,7,8-tetramethoxyflavone**.

## Anticancer Activity

Several studies have highlighted the anticancer potential of polymethoxyflavonoids. While specific IC<sub>50</sub> values for **4'-Hydroxy-5,6,7,8-tetramethoxyflavone** are not detailed in the provided search results, related compounds have demonstrated cytotoxicity against various cancer cell lines, with IC<sub>50</sub> values often ranging from 10 to 50 μM.[7] The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway.[8]

Related Compound	Cancer Cell Line	IC50 (μM)	Reference
Cinnamic acid derivative 1	HCT116	22.4	[7]
Cinnamic acid derivative 2	HCT116	0.34	[7]
7,8-dihydroxy 4-thioflavone	MDA-MB-231	14.7 ± 1.0	[9]
5,7-dihydroxy 4-thioflavone	MDA-MB-231	7.9 ± 0.2	[9]

### Potential Anticancer Signaling Pathway



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Caption: Potential inhibition of the MAPK/ERK signaling pathway by **4'-Hydroxy-5,6,7,8-tetramethoxyflavone**.

## Antiviral Activity

Flavonoids have been recognized for their broad-spectrum antiviral activities.[\[10\]](#) Studies on various flavones have reported inhibitory effects against a range of viruses, including influenza virus, herpes simplex virus (HSV), and poliovirus. The antiviral mechanisms can vary, from inhibiting viral entry and replication to modulating host immune responses. For instance, some flavonoids have been shown to inhibit viral neuraminidase or RNA polymerase. While specific EC50 values for **4'-Hydroxy-5,6,7,8-tetramethoxyflavone** are not available, related flavonoids have demonstrated antiviral efficacy with EC50 values in the micromolar range.[\[10\]](#)

Related Compound	Virus	Cell Line	EC50 (μM)	Reference
Apigenin	Enterovirus A71	10.3	<a href="#">[10]</a>	
Rhoifolin	Coronavirus 3CL-protease	27.24	<a href="#">[10]</a>	
Berbacetin	Coronavirus 3CL-protease	33.17	<a href="#">[10]</a>	
Pectolinarin	Coronavirus 3CL-protease	37.78	<a href="#">[10]</a>	

### Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The following is a general protocol for a plaque reduction assay, a common method to evaluate antiviral activity.[\[11\]](#)

Materials:

- Vero cells (or other suitable host cells)
- 24-well culture plates
- Herpes Simplex Virus type 1 (HSV-1) or Poliovirus type 1 (PV-1)

- Plaque medium (containing 0.5% Methylcellulose)
- **4'-Hydroxy-5,6,7,8-tetramethoxyflavone** (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate-buffered saline (PBS)
- 10% formalin
- 0.4% crystal violet solution

#### Procedure:

- Seed Vero cells in 24-well plates and grow to confluency.
- Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus.
- After a 60-minute adsorption period at 37 °C and 5% CO<sub>2</sub>, remove the virus inoculum.
- Wash the cell monolayers twice with PBS.
- Overlay the cells with plaque medium.
- Add different concentrations of **4'-Hydroxy-5,6,7,8-tetramethoxyflavone** to the respective wells.
- Incubate the plates for 24 hours for PV-1 or 48 hours for HSV-1.
- Fix the cells with 10% formalin and stain with 0.4% crystal violet.
- Count the number of plaques in each well and calculate the percentage of inhibition compared to the untreated virus control.

## Conclusion

**4'-Hydroxy-5,6,7,8-tetramethoxyflavone** is a promising natural product with potential therapeutic applications stemming from its anti-inflammatory, anticancer, and antiviral properties. This guide has provided an overview of its fundamental chemical characteristics, synthetic approaches, and biological activities, supported by experimental methodologies and

visualizations of relevant signaling pathways. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profile in preclinical and clinical settings. The information compiled herein serves as a valuable starting point for scientists and researchers dedicated to the discovery and development of novel flavonoid-based therapeutics.

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- To cite this document: BenchChem. [CAS number and molecular weight of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226744#cas-number-and-molecular-weight-of-4-hydroxy-5-6-7-8-tetramethoxyflavone]

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Email: [info@benchchem.com](mailto:info@benchchem.com)